molecular formula C14H11N5O2S B293129 2-(2-methyl-4-oxopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide

2-(2-methyl-4-oxopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide

Cat. No. B293129
M. Wt: 313.34 g/mol
InChI Key: HLLSCDDIOMZCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-4-oxopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using various methods and has shown promising results in several studies.

Mechanism of Action

The mechanism of action of 2-(2-methyl-4-oxopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It has also been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
2-(2-methyl-4-oxopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide has been shown to have several biochemical and physiological effects. It has been reported to induce the expression of certain genes involved in cell cycle regulation and apoptosis. This compound has also been shown to inhibit the expression of certain genes involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-methyl-4-oxopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide in lab experiments include its potent anticancer activity, anti-inflammatory, and antimicrobial properties. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-(2-methyl-4-oxopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide. One potential direction is to study its potential applications in combination therapy with other anticancer drugs. Another direction is to investigate its potential use as a lead compound for the development of new drugs with improved efficacy and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other fields, such as biochemistry and pharmacology.
Conclusion:
In conclusion, 2-(2-methyl-4-oxopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide is a promising chemical compound that has shown potential applications in various fields of scientific research. Its potent anticancer activity, anti-inflammatory, and antimicrobial properties make it a valuable compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential applications in different fields.

Synthesis Methods

The synthesis of 2-(2-methyl-4-oxopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide has been reported using different methods, including the reaction of 2-aminobenzimidazole with 2-chloroacetyl chloride and 2-methyl-4-thioxo-1,3-thiazole-5-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a base. The resulting product is then purified by column chromatography and recrystallization.

Scientific Research Applications

2-(2-methyl-4-oxopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been reported to have anti-inflammatory and antimicrobial properties.

properties

Molecular Formula

C14H11N5O2S

Molecular Weight

313.34 g/mol

IUPAC Name

2-(4-methyl-6-oxo-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-5-yl)acetamide

InChI

InChI=1S/C14H11N5O2S/c1-7-16-12-11(13(21)18(7)6-10(15)20)22-14-17-8-4-2-3-5-9(8)19(12)14/h2-5H,6H2,1H3,(H2,15,20)

InChI Key

HLLSCDDIOMZCRG-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=O)N1CC(=O)N)SC3=NC4=CC=CC=C4N23

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)N)SC3=NC4=CC=CC=C4N23

Origin of Product

United States

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